4-(Piperidin-4-YL)benzoic acid hydrochloride

Overview

Description

4-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and impacting the 3D orientation of degraders .

Preparation Methods

The synthesis of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and benzoic acid derivatives.

Scientific Research Applications

4-(Piperidin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . The piperidine moiety in the compound helps in the formation of a ternary complex, optimizing the orientation and interaction between the target protein and the E3 ligase .

Comparison with Similar Compounds

4-(Piperidin-4-yl)benzoic acid hydrochloride can be compared with other similar compounds such as:

2-(Piperidin-4-yl)benzoic acid hydrochloride: Similar in structure but differs in the position of the piperidine ring.

3-(Piperidin-4-yl)benzoic acid hydrochloride: Another positional isomer with different chemical properties.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a tert-butoxycarbonyl protecting group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific application as a semi-flexible linker in PROTAC development, which is not commonly found in its positional isomers .

Biological Activity

4-(Piperidin-4-YL)benzoic acid hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.

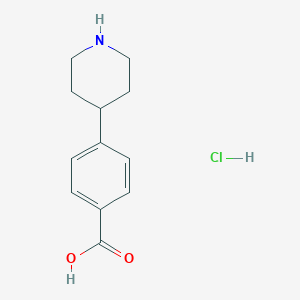

Chemical Structure

The structure of this compound features a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, it promotes the release of cytochrome c from mitochondria, leading to caspase-3 activation and subsequent cell death .

- Cell Lines Tested : The compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values reported as low as 1.59 µM in some cases .

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| MCF-7 | 1.59 | Induces apoptosis |

| A549 | 0.81 | Cytotoxic effect |

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.7 |

| Escherichia coli | 256 |

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated as well:

- Inflammatory Pathways : It has been noted to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves downregulation of NF-kB signaling pathways, which are critical in inflammation .

Case Studies

Several case studies have provided insight into the therapeutic applications of this compound:

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .

- Combination Therapies : Research has suggested that combining this compound with existing chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment .

Properties

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.